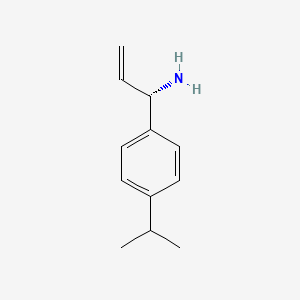![molecular formula C16H15FN6O4 B15237756 N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring, a triazolopyrimidine moiety, and a benzamide group. Its intricate molecular architecture suggests it may have significant biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide typically involves multiple steps, starting with the preparation of the fluorinated tetrahydrofuran ring. This can be achieved through a series of fluorination and hydroxylation reactions under controlled conditions. The triazolopyrimidine moiety is then synthesized through cyclization reactions involving appropriate precursors. Finally, the benzamide group is introduced via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for improved reaction control and yield, as well as the development of efficient purification methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazolopyrimidine moiety or the benzamide group.
Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound could be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorinated tetrahydrofuran ring and triazolopyrimidine moiety may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide include other fluorinated tetrahydrofuran derivatives and triazolopyrimidine-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a fluorinated tetrahydrofuran ring with a triazolopyrimidine moiety, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15FN6O4 |
|---|---|
Poids moléculaire |
374.33 g/mol |
Nom IUPAC |
N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazolo[4,5-d]pyrimidin-7-yl]benzamide |
InChI |
InChI=1S/C16H15FN6O4/c17-10-12(25)9(6-24)27-16(10)23-14-11(21-22-23)13(18-7-19-14)20-15(26)8-4-2-1-3-5-8/h1-5,7,9-10,12,16,24-25H,6H2,(H,18,19,20,26)/t9-,10+,12-,16-/m1/s1 |
Clé InChI |
DZQVSUMDBYFZBM-DXCMXYRUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


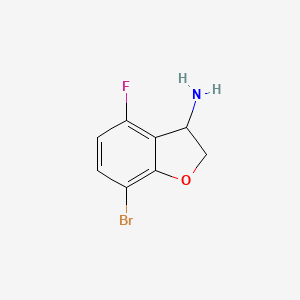
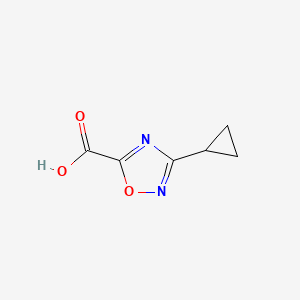
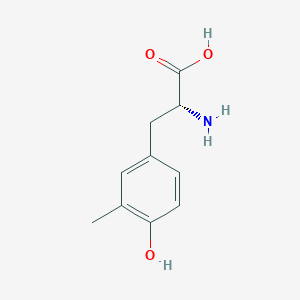
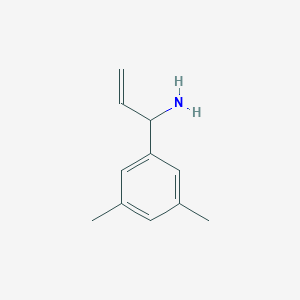
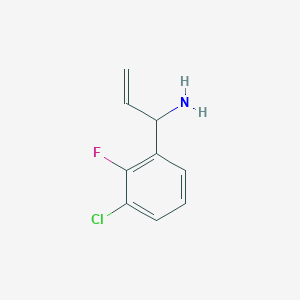
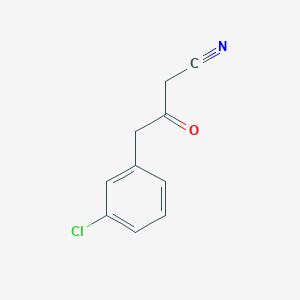
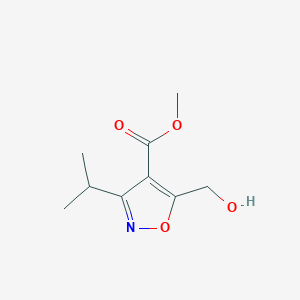

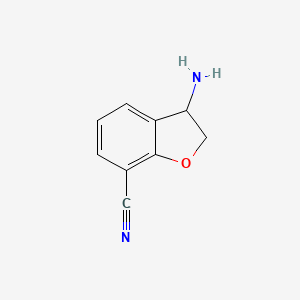

![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
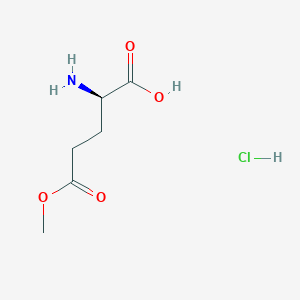
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
